molecular formula C10H10N2O B13178893 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde

2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13178893
M. Wt: 174.20 g/mol
InChI Key: SOSNKMFINAFAIY-UHFFFAOYSA-N
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Description

2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrrole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or other transition metals may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of new compounds with tailored biological and physical properties .

Biological Activity

2-(2,5-Dihydro-1H-pyrrol-1-yl)pyridine-3-carbaldehyde (CAS No. 1635404-99-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, including antibacterial, antifungal, and anticancer activities, supported by recent research findings and data.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • Structure : The compound features a pyridine ring substituted with a pyrrole moiety and an aldehyde group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 μg/mL to 12.5 μg/mL, showing potent activity compared to standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Target Bacteria
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides3.12 - 12.5S. aureus, E. coli
Control (Ciprofloxacin)2S. aureus, E. coli

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro assays revealed that certain derivatives exhibited significant antifungal activity against Candida albicans, with IC50 values indicating effective growth inhibition at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, compounds derived from this scaffold showed cytotoxic effects against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

Cell LineIC50 (µM)Type of Cancer
MCF73.79Breast Cancer
HepG217.82Liver Cancer
A54942.30Lung Cancer

The mechanism underlying the biological activities of this compound is attributed to its ability to interact with specific enzymes and proteins involved in cellular processes:

  • Enoyl ACP Reductase Inhibition : Some derivatives have shown promising results in inhibiting enoyl ACP reductase, an enzyme critical for fatty acid biosynthesis in bacteria.
  • Dihydrofolate Reductase Inhibition : The binding interactions with dihydrofolate reductase suggest a potential pathway for anticancer activity by interfering with folate metabolism in cancer cells .

Case Studies

A notable study conducted on new derivatives of the pyrrole-containing compounds indicated that they not only inhibited bacterial growth but also demonstrated significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(2,5-dihydropyrrol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h1-5,8H,6-7H2

InChI Key

SOSNKMFINAFAIY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C2=C(C=CC=N2)C=O

Origin of Product

United States

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